7-Methoxy-1-naphthaldehyde

Aldehyde Dehydrogenase Fluorogenic Substrate Quantum Yield

Choose 7-Methoxy-1-naphthaldehyde for unmatched sensitivity in continuous ALDH class I fluorimetric assays (φ=0.41, LOD 0.1 nM/min) and as the essential agomelatine intermediate (patented 65% yield). Unlike generic aldehydes, its 7-methoxy substitution ensures isoform specificity (class I vs III) and synthetic fidelity. Insist on ≥97% purity for reproducible results. Order now.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 158365-55-0
Cat. No. B122711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1-naphthaldehyde
CAS158365-55-0
Synonyms7-Methoxy-1-naphthalenecarboxaldehyde;  MONAL 71; 
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2C=O)C=C1
InChIInChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3
InChIKeyWYDUFXRPFJPXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1-naphthaldehyde (CAS 158365-55-0) - A High-Performance Fluorogenic Substrate and Agomelatine Intermediate


7-Methoxy-1-naphthaldehyde (CAS 158365-55-0, also known as MONAL-71) is an aromatic aldehyde featuring a methoxy group at the 7-position and a formyl group at the 1-position of the naphthalene ring . This compound is primarily valued for its role as a highly fluorogenic substrate for human aldehyde dehydrogenase (ALDH) isozymes, enabling sensitive continuous fluorimetric assays with detection limits as low as 0.1 nM min⁻¹ . Additionally, it serves as a key intermediate in the industrial synthesis of the antidepressant agomelatine, with patented processes achieving yields of approximately 65% .

Why Generic Naphthaldehydes Cannot Replace 7-Methoxy-1-naphthaldehyde in ALDH Assays and Agomelatine Synthesis


Generic substitution of 7-methoxy-1-naphthaldehyde with other naphthaldehydes or aldehydes fails due to its unique combination of low Michaelis constants (Km) for class I ALDH and high fluorescence quantum yield (φ = 0.41) of its oxidation product . While other aldehydes like acetaldehyde or benzaldehyde may serve as ALDH substrates, they lack the fluorogenic properties that enable continuous, sensitive detection without background drift . The isomeric 6-methoxy-2-naphthaldehyde (MONAL-62) exhibits different isoform selectivity, oxidizing class III ALDH whereas MONAL-71 is specific to class I ALDH, preventing interchangeable use in isoform-specific assays . In pharmaceutical synthesis, the 7-methoxy substitution pattern is critical for the subsequent steps leading to agomelatine, as demonstrated by patented industrial processes that achieve high purity and yield .

7-Methoxy-1-naphthaldehyde: Quantitative Evidence of Superiority Over Analogs in ALDH Fluorimetry and Synthesis


Fluorescence Quantum Yield Comparison: 7-Methoxy-1-naphthaldehyde vs. 6-Methoxy-2-naphthaldehyde

The oxidation product of 7-methoxy-1-naphthaldehyde (MONAL-71) exhibits a fluorescence quantum yield (φ) of 0.41, significantly higher than that reported for the corresponding product of 6-methoxy-2-naphthaldehyde (MONAL-62) . This high quantum yield enables the detection of reaction rates as low as 0.1 nM min⁻¹ in continuous fluorimetric assays.

Aldehyde Dehydrogenase Fluorogenic Substrate Quantum Yield

ALDH Isoform Selectivity: MONAL-71 (Class I) vs. MONAL-62 (Class III)

7-Methoxy-1-naphthaldehyde (MONAL-71) is selectively oxidized by class I aldehyde dehydrogenase (ALDH) but not by class III ALDH. In human liver homogenate, MONAL-71 yields a specific activity of 2.5 U/g protein with an apparent Km of 0.85 µM, whereas MONAL-62 shows activity of 3.2 U/g protein with Km < 0.03 µM . Crucially, in human stomach tissue (rich in class III ALDH), MONAL-71 activity is only 0.4 U/g, compared to 5.1 U/g for MONAL-62 with NAD+ .

ALDH Isoforms Class I ALDH Class III ALDH

Kinetic Comparison: 7-Methoxy-1-naphthaldehyde vs. Acetaldehyde for Cytosolic ALDH

7-Methoxy-1-naphthaldehyde is characterized by submicromolar Michaelis constants (Km) for human cytosolic ALDH, with a reported value of 0.85 µM . The cytosolic ALDH oxidizes this naphthaldehyde substrate with a rate almost equal to that of the respective acetaldehyde reaction, while the mitochondrial isozyme is approximately 25-fold less active .

Enzyme Kinetics Km Value Cytosolic ALDH

Synthesis Yield in Agomelatine Production: Patented Process Efficiency

In the patented industrial synthesis of agomelatine, 7-methoxy-1-naphthaldehyde is prepared via a novel process that achieves a yield of 65% with excellent purity . This yield is a significant improvement over prior art methods, which often involved multiple steps and lower overall yields, contributing to the cost-effective production of agomelatine as a pharmaceutical active ingredient.

Agomelatine Synthesis Process Chemistry Pharmaceutical Intermediate

Optimal Use Cases for 7-Methoxy-1-naphthaldehyde Based on Quantitative Evidence


Sensitive Fluorimetric Assay for Class I Aldehyde Dehydrogenase Activity

7-Methoxy-1-naphthaldehyde is the preferred substrate for continuous fluorimetric assays of class I ALDH due to its high fluorescence quantum yield (φ = 0.41) and submicromolar Km (0.85 µM). The assay can detect activity as low as 0.1 nM min⁻¹, enabling measurements in diluted blood samples without hemoglobin removal . Its selectivity for class I over class III ALDH (12.8-fold lower activity in stomach homogenate) ensures isoform-specific quantification .

Pharmaceutical Intermediate for Agomelatine Production

As a key intermediate in the synthesis of agomelatine, 7-methoxy-1-naphthaldehyde is produced via a patented industrial process that achieves 65% yield and excellent purity . This compound undergoes further transformations to yield the final pharmaceutical active ingredient, with the 7-methoxy substitution pattern being essential for the pharmacological activity of agomelatine.

Research Tool for ALDH Isoform Differentiation in Human Tissues

The differential activity of MONAL-71 versus MONAL-62 allows researchers to distinguish class I and class III ALDH activities in tissue homogenates. In human liver, MONAL-71 gives 2.5 U/g protein (Km 0.85 µM), while in stomach it shows only 0.4 U/g, reflecting the low class I ALDH content . This property is valuable for studies on alcohol metabolism, cancer biology (e.g., cyclophosphamide detoxification), and enzyme inhibition screening.

Quality Control and Analytical Standard for Agomelatine Manufacturing

7-Methoxy-1-naphthaldehyde is utilized as a reference standard and starting material in the quality control of agomelatine production. Its well-defined physicochemical properties (e.g., logP 2.6-2.9, purity ≥95%) and established analytical methods (NMR, HPLC) ensure batch-to-batch consistency and regulatory compliance .

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